molecular formula C16H18N4O3 B2376511 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034336-09-7

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2376511
CAS No.: 2034336-09-7
M. Wt: 314.345
InChI Key: FFQGSGFGPSNLKG-UHFFFAOYSA-N
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Description

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a heterocyclic hybrid molecule featuring two pharmacologically relevant moieties: a pyridazine ring and a tetrahydrobenzoisoxazole scaffold, linked via a pyrrolidinyl-methanone bridge. The pyridazine moiety is known for its electron-deficient aromatic system, which facilitates hydrogen bonding and π-π interactions in biological targets, while the tetrahydrobenzoisoxazole contributes to conformational rigidity and lipophilicity.

Properties

IUPAC Name

(3-pyridazin-3-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(15-12-4-1-2-5-13(12)23-19-15)20-9-7-11(10-20)22-14-6-3-8-17-18-14/h3,6,8,11H,1-2,4-5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGSGFGPSNLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone represents a class of heterocyclic compounds known for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2C_{15}H_{19}N_{5}O_{2} with a molecular weight of 301.34 g/mol. The structure features a pyridazine moiety linked to a pyrrolidine ring and a tetrahydrobenzo[d]isoxazole, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol
CAS Number2034434-57-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyrazole derivatives, which may provide insights into the activity of this compound. Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR . The compound's structural features may allow it to act synergistically with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.

Anti-inflammatory Properties

Compounds within this structural class have also demonstrated anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been suggested based on the activity of related pyrazole derivatives. Some studies report that these compounds exhibit broad-spectrum antibacterial and antifungal properties . The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting intracellular signaling pathways .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antitumor Effects

In a study assessing the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with structural similarities to our target showed enhanced cytotoxicity when combined with doxorubicin. The results indicated that the combination therapy could significantly improve treatment outcomes in resistant cancer subtypes .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro. This suggests their potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The compound exhibits a range of pharmacological activities due to its heterocyclic structure. Research indicates that derivatives of pyridazine and pyrrolidine, such as this compound, are known for their potential as:

  • Antimicrobial agents : Effective against various bacterial strains.
  • Anticancer agents : Demonstrated cytotoxic effects on cancer cell lines.
  • Antidepressants : Potential influence on neurotransmitter systems.
  • Anti-inflammatory agents : Reduction of inflammation in biological models.

The presence of both pyridazine and isoxazole rings in the compound enhances its interaction with biological targets, potentially leading to improved efficacy compared to simpler structures.

Drug Discovery

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization for yield and purity. The synthetic pathway often includes:

  • Formation of the pyridazine moiety.
  • Construction of the pyrrolidine ring.
  • Coupling with the tetrahydrobenzo[d]isoxazole component.

Each step is critical for maintaining the integrity of the compound's biological activity.

Computational Methods

Computational tools like PASS (Prediction of Activity Spectra for Substances) are employed to predict the biological activity based on structural features. This approach aids in identifying promising candidates for further pharmacological evaluation.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Anticancer Studies : Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Efficacy : A study demonstrated that derivatives with pyridazine rings showed enhanced antimicrobial activity compared to non-pyridazine counterparts, indicating a potential application in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Containing Analogs

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share the pyridazin-3-yl group but differ in their backbone structures. Unlike the target compound, these analogs feature a phenethylamino-benzoate ester linker instead of a pyrrolidinyl-methanone bridge. The methyl substitution in I-6232 enhances lipophilicity (logP increased by ~0.5 units compared to I-6230), suggesting that similar modifications in the target compound could modulate bioavailability .

Isoxazole-Containing Analogs

I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) highlight the role of isoxazole substitutions. The thioether linker in I-6373 introduces sulfur-based polarity, contrasting with the methanone oxygen in the target compound, which may influence metabolic stability .

Heterocyclic Hybrids from Patent Literature

The European patent application (2022) describes compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone, which share the methanone/ethanone linker but employ fused imidazo-pyrrolo-pyrazine systems. These structures exhibit higher molecular complexity and likely greater steric hindrance compared to the target compound’s simpler pyridazine-tetrahydrobenzoisoxazole framework. The piperidine ring in these analogs may enhance CNS penetration, a property that could be explored in derivatives of the target compound .

Structural and Conformational Analysis

The pyrrolidine ring in the target compound is subject to puckering, as defined by Cremer and Pople’s ring-puckering coordinates . A comparison of puckering amplitudes (e.g., envelope vs. twist conformations) with similar compounds could reveal differences in binding pocket compatibility. For instance, the tetrahydrobenzoisoxazole’s chair-like conformation introduces steric constraints absent in non-hydrogenated isoxazole analogs like I-6273.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Heterocycles Linker/Backbone Notable Features Reference
Target Compound Pyridazine, Tetrahydrobenzoisoxazole Pyrrolidinyl-methanone Conformationally rigid, moderate logP -
I-6230 Pyridazine Phenethylamino-benzoate ester Planar aromatic system, lower logP
I-6232 6-Methylpyridazine Phenethylamino-benzoate ester Increased lipophilicity (methyl group)
I-6273 Methylisoxazole Phenethylamino-benzoate ester Planar isoxazole, reduced steric hindrance
Patent Example 1 (EP 2022) Imidazo-pyrrolo-pyrazine Piperidinyl-ethanone High steric complexity, CNS-targeting

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functional group coupling (e.g., amidation or nucleophilic substitution). Key steps include:

  • Pyridazine and pyrrolidine coupling : Use catalysts like palladium complexes for C-O bond formation under controlled temperatures (60–80°C) .
  • Isoxazole ring formation : Cyclization of hydroxylamine derivatives with diketones, monitored via TLC and optimized with solvents like DMF .
  • Purification : Column chromatography or recrystallization, with yields improved using gradient elution (hexane/ethyl acetate) .
  • Analytical validation : Confirm intermediates via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C for structural elucidation) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Spectroscopy :
  • NMR : Assign proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm; pyridazine aromatic protons at δ 7.0–8.5 ppm) .
  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, charge distribution, and stability .

Q. What experimental approaches are used to evaluate physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .
  • Lipophilicity (logP) : Reverse-phase HPLC (C18 column) with calibration against standards .
  • Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. How can biological activity be systematically evaluated, and what models are appropriate for target validation?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorogenic substrates) .
  • Cell viability : MTT assay on cancer cell lines (e.g., HepG2) with dose-response curves .
  • In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability via oral vs. intravenous routes) and toxicity (LD₅₀) .
  • Target specificity : CRISPR/Cas9 knockout models to validate on-target effects .

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

  • Methodological Answer : Follow tiered risk assessment frameworks:

  • Abiotic degradation : Hydrolysis/photolysis studies under simulated environmental conditions (pH 7, UV light) .
  • Biotic transformation : Soil microcosm experiments with LC-MS/MS to track metabolites .
  • Ecotoxicology :
  • Acute toxicity : Daphnia magna immobilization assays (48-h EC₅₀) .
  • Chronic effects : Algal growth inhibition (OECD 201) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer : Apply systematic frameworks:

  • Replicate validation : Repeat assays with stricter controls (e.g., blinded experiments) .
  • Statistical analysis : Multivariate ANOVA to identify confounding variables (e.g., solvent effects, cell passage number) .
  • Theoretical alignment : Cross-reference results with molecular docking predictions or SAR databases to reconcile discrepancies .

Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Process optimization : Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio) .
  • Continuous flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., isoxazole cyclization) .
  • In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

Q. How can stability under physiological or extreme conditions be rigorously tested?

  • Methodological Answer :

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by HPLC stability-indicating methods .
  • Lyophilization studies : Assess powder stability under varying humidity (25–75% RH) via XRD and DSC .

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